Ácido 1-(piridin-4-il)piperidin-4-carboxílico clorhidrato

Descripción general

Descripción

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It is a derivative of piperidone, a class of compounds known for their unique biochemical properties .

Synthesis Analysis

The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride and its analogs has been a subject of interest in the field of organic chemistry . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be represented by the canonical SMILES string: C1CN (CCC1C (=O)O)C2=CC=NC=C2.Cl . This compound has a molecular weight of 242.70 g/mol .Physical And Chemical Properties Analysis

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has a molecular weight of 242.70 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Química Medicinal: Diseño y Síntesis de Fármacos

Este compuesto es un intermedio valioso en la química medicinal. Se puede utilizar para sintetizar diversas moléculas farmacológicamente activas. Por ejemplo, se han explorado los derivados de este compuesto por su potencial como inhibidores de ciertas enzimas o receptores, lo que podría conducir al desarrollo de nuevos fármacos para enfermedades como el cáncer, el Alzheimer y los trastornos cardiovasculares .

Síntesis Orgánica: Bloque de Construcción para Moléculas Complejas

En la síntesis orgánica, este compuesto sirve como un bloque de construcción versátil. Puede sufrir diversas reacciones químicas para formar moléculas complejas con posibles aplicaciones en diferentes campos de la química, incluido el desarrollo de nuevos materiales o catalizadores .

Química Analítica: Agentes de Resolución Quiral

La naturaleza quiral de este compuesto lo hace adecuado para su uso como agente de resolución en la química analítica. Puede ayudar a separar enantiómeros de mezclas racémicas, lo cual es crucial para la producción de productos farmacéuticos enantioméricamente puros .

Bioquímica: Estudio de Vías Bioquímicas

Los investigadores pueden utilizar este compuesto para estudiar las vías bioquímicas. Al incorporarlo en procesos metabólicos, los científicos pueden rastrear la síntesis y degradación de biomoléculas, lo que ayuda a comprender las enfermedades a nivel molecular .

Ciencia de Materiales: Precursor para Materiales Funcionales

Debido a su grupo ácido carboxílico reactivo, este compuesto se puede utilizar para crear materiales funcionales. Se puede incorporar en polímeros o recubrimientos de superficie, que pueden tener aplicaciones en biotecnología o electrónica .

Neuroquímica: Modulación de Receptores de Neurotransmisores

La similitud estructural de este compuesto con los neurotransmisores basados en piridina sugiere que podría modular los receptores de neurotransmisores. Esta aplicación podría ser significativa en el estudio de trastornos neurológicos y el desarrollo de neurofármacos .

Química Agrícola: Síntesis de Agroquímicos

Las propiedades químicas del compuesto permiten la síntesis de agroquímicos. Se podría utilizar para crear pesticidas o herbicidas con perfiles de seguridad y eficacia mejorados .

Química Ambiental: Estudios de Degradación

En la química ambiental, este compuesto se puede utilizar en estudios de degradación para comprender sus productos de descomposición y su impacto ambiental. Esto es importante para evaluar la seguridad ecológica de los productos químicos derivados de él .

Direcciones Futuras

Piperidone derivatives, such as 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, have diverse biological applications and are of particular interest due to their unique biochemical properties . They are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . Therefore, the future directions in the study of this compound may involve further exploration of these properties and potential applications in drug development.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been shown to interact with various biological targets .

Mode of Action

It’s known that the interaction of a compound with its target often leads to changes in the target’s function, which can result in a therapeutic effect .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Result of Action

The effects of a compound’s action often depend on its interaction with its target and the subsequent changes in cellular function .

Action Environment

The action, efficacy, and stability of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the temperature .

Análisis Bioquímico

Biochemical Properties

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, have been shown to exhibit interactions with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Alternatively, it can activate certain enzymes by stabilizing their active conformation. Additionally, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can influence gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or toxicity.

Metabolic Pathways

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation, leading to changes in energy production and metabolic balance . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ABC transporters and solute carriers . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression and cellular function.

Propiedades

IUPAC Name |

1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFOXJSAQYSQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-09-7 | |

| Record name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

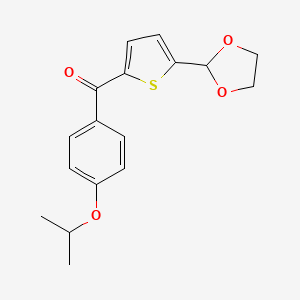

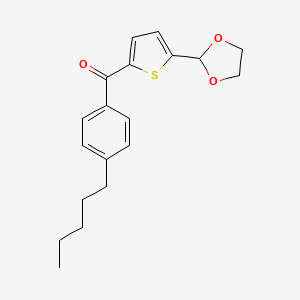

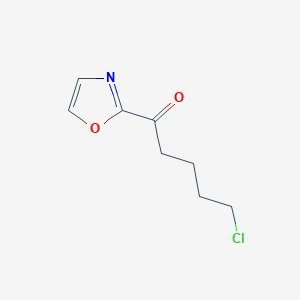

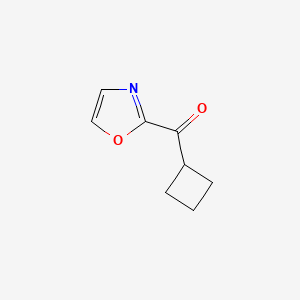

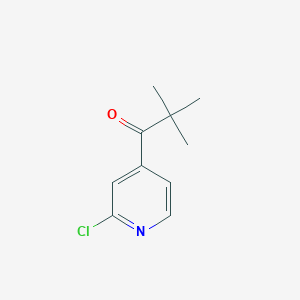

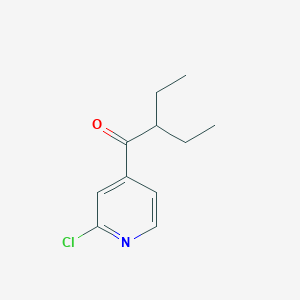

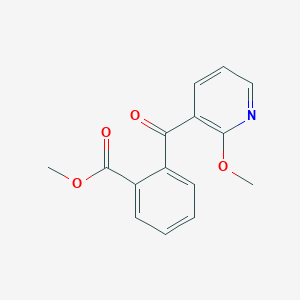

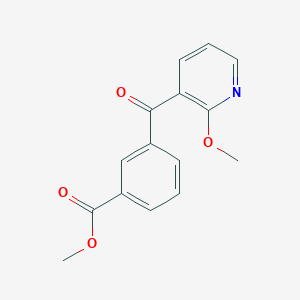

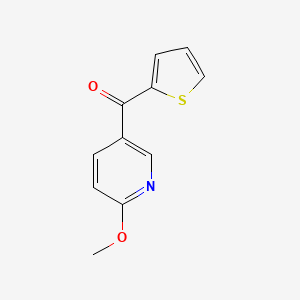

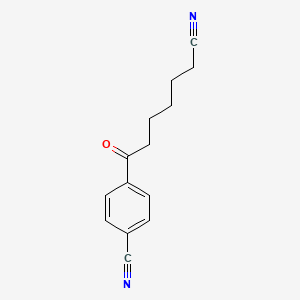

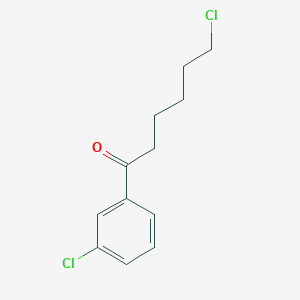

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.